molecular formula C17H22N4 B14439194 Piperazine, 1-(3-amino-4-pyridyl)-4-(2,5-xylyl)- CAS No. 78069-87-1

Piperazine, 1-(3-amino-4-pyridyl)-4-(2,5-xylyl)-

Cat. No.: B14439194
CAS No.: 78069-87-1
M. Wt: 282.4 g/mol
InChI Key: YJLBBOCNMHAPTM-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-amino-4-pyridyl)-4-(2,5-xylyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs. This specific compound features a piperazine ring substituted with a 3-amino-4-pyridyl group and a 2,5-xylyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate substituted reagents. For this compound, a possible synthetic route could involve:

    Starting Materials: Piperazine, 3-amino-4-pyridine, and 2,5-dimethylbenzyl chloride.

    Reaction Steps:

    Reaction Conditions: These reactions typically require solvents like ethanol or acetonitrile and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-amino-4-pyridyl)-4-(2,5-xylyl)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The pyridyl ring can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Reduced pyridyl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their interactions with biological molecules.

    Medicine: Investigated for their potential as therapeutic agents, particularly in treating parasitic infections and neurological disorders.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. For example, some piperazine compounds act as agonists or antagonists at serotonin receptors, influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used as an anthelmintic.

    1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(2,3-dichlorophenyl)piperazine: Studied for its potential antidepressant effects.

Uniqueness

Piperazine, 1-(3-amino-4-pyridyl)-4-(2,5-xylyl)- is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other piperazine derivatives.

Properties

CAS No.

78069-87-1

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridin-3-amine

InChI

InChI=1S/C17H22N4/c1-13-3-4-14(2)17(11-13)21-9-7-20(8-10-21)16-5-6-19-12-15(16)18/h3-6,11-12H,7-10,18H2,1-2H3

InChI Key

YJLBBOCNMHAPTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=NC=C3)N

Origin of Product

United States

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